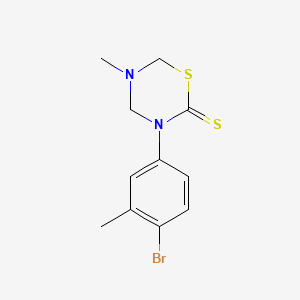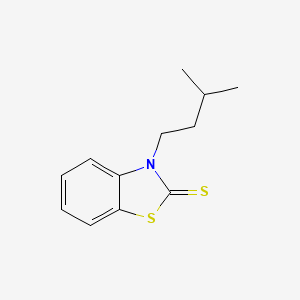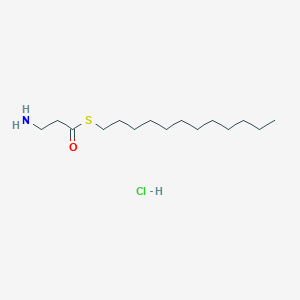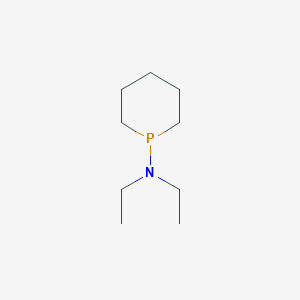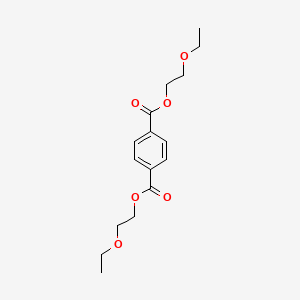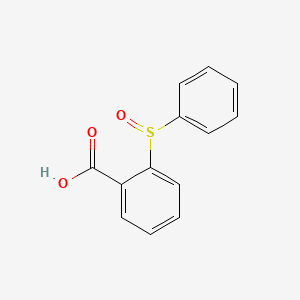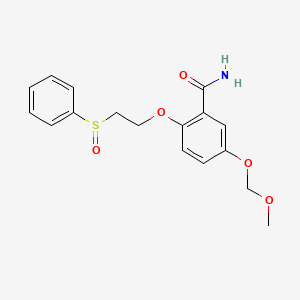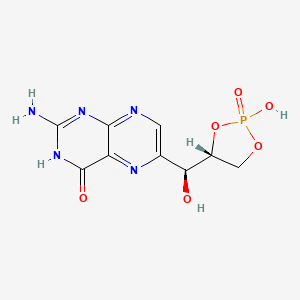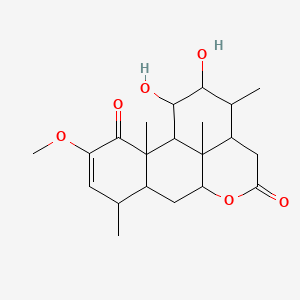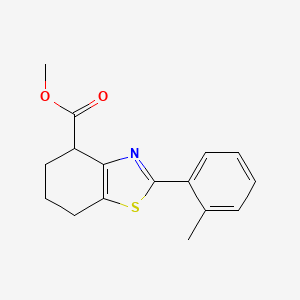
Tin tetrachloride trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a hydrate of tin tetrachloride and contains a cis-octahedral [SnCl4(H2O)2] group linked into chains by solvate water molecules through hydrogen bonds . This compound is known for its hygroscopic nature and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tin tetrachloride trihydrate can be synthesized by reacting tin with chlorine gas at elevated temperatures, followed by hydration. The reaction is typically carried out at around 115°C:
Sn+2Cl2→SnCl4
The resulting tin tetrachloride is then hydrated to form the trihydrate .
Industrial Production Methods
In industrial settings, tin tetrachloride is produced in large quantities using similar methods. The compound is purified through rectification, which involves distillation to remove impurities and achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Tin tetrachloride trihydrate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hydrochloric acid and tin hydroxide.
Substitution: Reacts with Grignard reagents to form tetraalkyltin compounds.
Complex Formation: Forms complexes with ligands such as thio-, seleno-, and telluroether.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, Grignard reagents, and various ligands. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include hydrochloric acid, tin hydroxide, and various organotin compounds .
Scientific Research Applications
Tin tetrachloride trihydrate has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organotin compounds and as a catalyst in organic synthesis.
Biology: Employed in the study of metal-ligand interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of tin tetrachloride trihydrate involves its ability to form complexes with various ligands. The compound’s cis-octahedral structure allows it to interact with different molecular targets, facilitating reactions such as hydrolysis and substitution. The hydrogen bonds formed by the solvate water molecules play a crucial role in stabilizing the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Tin tetrachloride (SnCl4): An anhydrous form of tin tetrachloride, used as a precursor to other tin compounds.
Tin tetrachloride pentahydrate (SnCl4·5H2O): Another hydrate of tin tetrachloride, known for its use in various chemical applications.
Uniqueness
Tin tetrachloride trihydrate is unique due to its specific hydration state, which imparts distinct properties such as its ability to form hydrogen-bonded chains. This makes it particularly useful in applications requiring precise control over molecular interactions .
Properties
CAS No. |
24623-79-8 |
|---|---|
Molecular Formula |
Cl4H6O3Sn |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
tetrachlorostannane;trihydrate |
InChI |
InChI=1S/4ClH.3H2O.Sn/h4*1H;3*1H2;/q;;;;;;;+4/p-4 |
InChI Key |
OVRIEUHTQBGFTE-UHFFFAOYSA-J |
Canonical SMILES |
O.O.O.Cl[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


